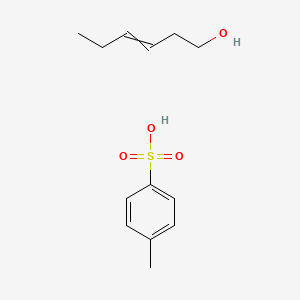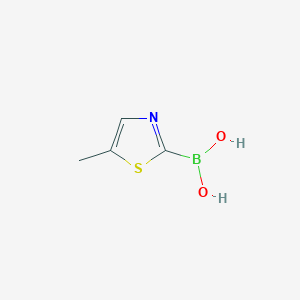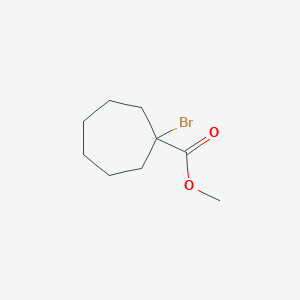![molecular formula C10H10N4O2 B1430710 methyl 2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetate CAS No. 1803605-61-9](/img/structure/B1430710.png)
methyl 2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetate
Vue d'ensemble
Description
Methyl 2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetate is an organic compound that features a tetrazole ring, a phenyl group, and an ester functional group. Tetrazoles are known for their diverse applications in medicinal chemistry, material science, and as intermediates in organic synthesis. The presence of the tetrazole ring imparts unique chemical properties to the compound, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetate typically involves the formation of the tetrazole ring followed by esterification. One common method is the [2+3] cycloaddition reaction between a nitrile and an azide to form the tetrazole ring. This reaction can be carried out under mild conditions using solvents like acetonitrile and catalysts such as copper(I) salts .
Industrial Production Methods
Industrial production of tetrazole derivatives often employs eco-friendly approaches, such as using water as a solvent and moderate reaction conditions to minimize environmental impact. The use of microwave-assisted synthesis and flow chemistry techniques can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetate can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Tetrazole N-oxides.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
Methyl 2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of methyl 2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetate involves its interaction with molecular targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The tetrazole ring can act as a bioisostere, replacing carboxylic acids in drug molecules, thereby enhancing their stability and bioavailability . The compound’s ability to form stable complexes with metal ions also plays a crucial role in its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Phenyltetrazole: Similar structure but lacks the ester functional group.
1H-Tetrazole-5-acetic acid: Contains a carboxylic acid group instead of an ester.
4-(1H-Tetrazol-5-yl)benzoic acid: Features a benzoic acid moiety instead of an ester.
Uniqueness
Methyl 2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetate is unique due to the presence of both the tetrazole ring and the ester functional group, which imparts distinct chemical reactivity and biological activity. Its ability to act as a bioisostere and form stable metal complexes makes it a valuable compound in various research applications .
Propriétés
IUPAC Name |
methyl 2-[4-(tetrazol-1-yl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-16-10(15)6-8-2-4-9(5-3-8)14-7-11-12-13-14/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPARRTUENUTMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)N2C=NN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-Oxa-8-azaspiro[2.6]nonane](/img/structure/B1430637.png)

![3-Ethoxy-6-(trifluoroacetyl)-6-azaspiro[3.5]nonan-1-one](/img/structure/B1430639.png)


![methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetate hydrochloride](/img/structure/B1430645.png)
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(furan-2-yl)propanoate](/img/structure/B1430646.png)


![3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1430650.png)
